1-Pentadecanamine, N-methyl-
Overview
Description
1-Pentadecanamine, N-methyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with a methyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentadecanamine, N-methyl- can be synthesized through the alkylation of pentadecylamine with methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction.
Industrial Production Methods: In industrial settings, the production of 1-Pentadecanamine, N-methyl- often involves the continuous flow process where pentadecylamine is reacted with methyl chloride in the presence of a catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecanamine, N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
1-Pentadecanamine, N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Pentadecanamine, N-methyl- involves its interaction with lipid bilayers in cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the hydrophilic amine group interacts with the aqueous environment. This property makes it effective as a surfactant and in disrupting cell membranes.
Comparison with Similar Compounds
Pentadecylamine: Lacks the methyl group on the nitrogen atom.
N,N-Dimethylpentadecylamine: Contains two methyl groups on the nitrogen atom.
Hexadecylamine: Has a similar structure but with a longer carbon chain.
Uniqueness: 1-Pentadecanamine, N-methyl- is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring surfactants with moderate hydrophobicity.
Properties
IUPAC Name |
N-methylpentadecan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-2/h17H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCBAEHAEKNSPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528400 | |
Record name | N-Methylpentadecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29664-53-7 | |
Record name | N-Methylpentadecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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